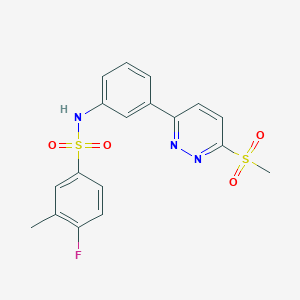

4-fluoro-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-fluoro-3-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O4S2/c1-12-10-15(6-7-16(12)19)28(25,26)22-14-5-3-4-13(11-14)17-8-9-18(21-20-17)27(2,23)24/h3-11,22H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTZFJMQDGWABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It is known that the compound is a fluorinated derivative that belongs to the aniline class. Aniline derivatives are often used in the synthesis of a wide variety of compounds, including pharmaceuticals, and can interact with a variety of biological targets.

Mode of Action

It is known that the compound is a boron reagent used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Actividad Biológica

4-Fluoro-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide compound with significant potential in various therapeutic applications. Its unique structural features, including a sulfonamide group and a pyridazine ring, contribute to its biological activity, particularly in the fields of immunology and oncology.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C16H17F N4O2S. The presence of fluorine, nitrogen, oxygen, and sulfur in its structure enhances its reactivity and biological interactions. The sulfonamide group is known for its ability to participate in nucleophilic substitutions and electrophilic aromatic substitutions, which are crucial for its biological activity.

The biological activity of 4-fluoro-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide primarily involves the inhibition of perforin-mediated cytolysis. Perforin is a protein that plays a vital role in immune responses, particularly in the cytotoxic activity of immune cells. By inhibiting this pathway, the compound may have applications in treating autoimmune diseases and enhancing the efficacy of immunotherapies.

Biological Activities

Research indicates that compounds similar to this sulfonamide exhibit various biological activities:

- Anticancer Activity : Sulfonamides have been explored for their potential as anticancer agents due to their ability to inhibit key enzymes involved in cancer progression. Studies suggest that this compound may induce apoptosis in cancer cells by modulating microtubule assembly and enhancing caspase activity .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting specific inflammatory pathways. Its structural features allow it to interact with enzymes involved in inflammatory responses, which could lead to therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of sulfonamide derivatives, including 4-fluoro-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide:

- In Vitro Studies : In cell line studies, compounds with similar structures were found to inhibit cancer cell proliferation significantly. For instance, certain derivatives demonstrated effective inhibition of microtubule assembly at concentrations as low as 20 μM .

- Animal Models : In vivo studies have shown that related compounds exhibit significant anti-inflammatory effects comparable to established anti-inflammatory drugs like diclofenac sodium. These findings suggest that 4-fluoro-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide could be developed into a therapeutic agent with dual anticancer and anti-inflammatory properties .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | Similar sulfonamide and pyridazine structures | Focused on different substituent patterns affecting activity |

| Benzenesulphonamides | General class with varying substitutions | Broad range of biological activities; less specificity than target compound |

| Substituted arylsulphonamides | Similar aryl-sulphonamide structure | Known for specific inhibition against perforin, highlighting structural activity relationships |

Aplicaciones Científicas De Investigación

4-Fluoro-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound with a sulfonamide functional group, known for its broad biological activity. The uniqueness of this compound lies in its specific combination of functional groups and structural features, potentially enhancing its effectiveness as a targeted therapeutic agent compared to other sulfonamides.

Chemical Properties and Structure

4-Fluoro-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide has the molecular formula . The compound features a pyridazine ring substituted with a methylsulfonyl group, influencing its chemical properties and biological interactions.

Reactivity

The chemical reactivity of 4-fluoro-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide primarily involves nucleophilic and electrophilic aromatic substitutions, due to the sulfonamide and fluorine groups. The sulfonamide moiety can participate in various reactions.

Synthesis

The synthesis of 4-fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide involves multi-step organic reactions that require precise control over reaction conditions like temperature, solvent choice, and reaction time to ensure high yields and purity. Fluorinating agents may be used to introduce fluorine atoms into the structure.

Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | Contains similar sulfonamide and pyridazine structures | Focused on different substituent patterns affecting activity |

| Benzenesulfonamides | General class with varying substitutions | Broad range of biological activities; less specificity than the target compound |

| Substituted arylsulphonamides | Similar aryl-sulphonamide structure | Known for specific inhibition against perforin, highlighting structural activity relationships |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared with analogs below, focusing on substituent variations, physicochemical properties, and inferred biological implications.

Substituent Variations on the Pyridazine Ring

Substituent Variations on the Benzenesulfonamide Ring

Core Structural Modifications

Research Findings and Implications

- Synthetic Routes : The target compound likely employs cross-coupling reactions (e.g., Suzuki-Miyaura for pyridazine-phenyl linkage) and sulfonamide bond formation via EDCI/DMAP-mediated coupling, as seen in analogs .

- Physicochemical Properties : The methylsulfonyl group in the target compound likely improves aqueous solubility compared to ethyl or butoxy analogs, critical for bioavailability .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyridazine and benzenesulfonamide moieties in this compound?

- The pyridazine core can be synthesized via cyclization of 1,4-diketones with hydrazine derivatives, followed by sulfonation at the 6-position using methylsulfonyl chloride under controlled anhydrous conditions . For the benzenesulfonamide moiety, coupling reactions (e.g., SNAr or Buchwald-Hartwig amination) between activated aryl halides and sulfonamide nucleophiles are effective. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

- Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%). Structural confirmation requires <sup>1</sup>H/<sup>13</sup>C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, methylsulfonyl group at δ 3.1–3.3 ppm) and HRMS to verify molecular ion peaks . X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated for related sulfonamide derivatives .

Q. What analytical techniques are suitable for studying its solubility and stability in biological buffers?

- Solubility: Perform shake-flask experiments in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification at λmax ~260–280 nm. Stability: Incubate in simulated physiological conditions (37°C, 5% CO2) and monitor degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Focus on modifying the methylsulfonyl pyridazine and fluoro-methyl benzenesulfonamide regions. For example:

- Replace the methylsulfonyl group with other electron-withdrawing groups (e.g., trifluoromethylsulfonyl) to alter target binding affinity .

- Introduce substituents (e.g., halogens, methyl) at the 4-position of the benzenesulfonamide to enhance lipophilicity and metabolic stability .

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like carbonic anhydrase or kinases .

Q. What experimental approaches resolve contradictions in reported biological activity data for sulfonamide analogs?

- Discrepancies often arise from assay conditions (e.g., enzyme source, pH). Standardize protocols:

- Use recombinant human enzymes (e.g., carbonic anhydrase isoforms) to eliminate interspecies variability.

- Validate cellular activity in 3D tumor spheroids or primary cell lines to better mimic in vivo conditions .

- Cross-reference IC50 values with PubChem BioAssay data for consistency .

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

- Administer via intravenous (IV) and oral routes in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Analyze using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL. Key parameters:

- Bioavailability (F) : Compare AUCoral/AUCIV.

- Half-life (t1/2) : Use non-compartmental analysis (WinNonlin).

- Tissue distribution : Quantify drug levels in liver, kidney, and brain .

Methodological Challenges and Solutions

Q. What strategies mitigate metabolic instability of the methylsulfonyl group in vivo?

- Deuterium exchange : Replace labile hydrogens in the methylsulfonyl group with deuterium to slow oxidative metabolism .

- Prodrug design : Mask the sulfonamide as a tert-butyl carbamate, which is cleaved enzymatically in target tissues .

Q. How can off-target effects of this compound be systematically evaluated?

- Conduct broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler<sup>TM</sup>) to identify unintended targets.

- Use CRISPR-Cas9 gene knockout models to validate target specificity in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.